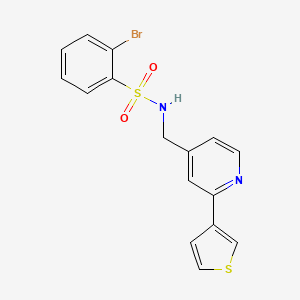
2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes a bromine atom, a thiophene ring, a pyridine ring, a benzenesulfonamide group, and a methyl group. Each of these components can contribute to the compound’s properties and potential reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromine atom could be introduced via a halogenation reaction, while the thiophene and pyridine rings could be formed through cyclization reactions . The benzenesulfonamide group might be added through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (thiophene and pyridine) would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would depend on its structure and the specific conditions under which it is used. For example, the bromine atom might be susceptible to substitution reactions, while the thiophene and pyridine rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar sulfonamide group could affect its solubility, while the bromine atom could influence its density and melting point .Mécanisme D'action
The mechanism of action of 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide involves the inhibition of this compound, which is a serine/threonine kinase that regulates the activity of several downstream signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. By inhibiting this compound, this compound can modulate these signaling pathways and potentially affect cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of this compound. For example, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by modulating the Wnt/β-catenin pathway. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by modulating the insulin signaling pathway. Furthermore, this compound has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease by modulating the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide in lab experiments is its high potency and selectivity for this compound inhibition. This allows for precise modulation of this compound activity without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide. For example, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder. In addition, future research could focus on developing more potent and selective this compound inhibitors based on the structure of this compound. Finally, studies could investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 2-bromo-4-nitrobenzenesulfonamide with 2-(thiophen-3-yl)acetonitrile in the presence of a base to yield the intermediate product. The intermediate product is then reduced to the corresponding amine using a reducing agent, followed by a coupling reaction with 4-chloro-2-(methylsulfonyl)benzoyl chloride to give the final product.
Applications De Recherche Scientifique
2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder. The compound has been shown to inhibit the activity of this compound, which is a key regulator of several signaling pathways involved in these diseases.
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S2/c17-14-3-1-2-4-16(14)23(20,21)19-10-12-5-7-18-15(9-12)13-6-8-22-11-13/h1-9,11,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXVKWNIASHULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


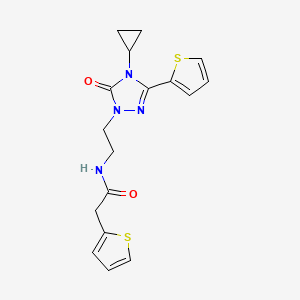
![2-[5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2786068.png)
![5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2786070.png)
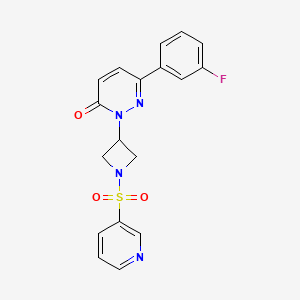
![2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2786072.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2786078.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2786079.png)
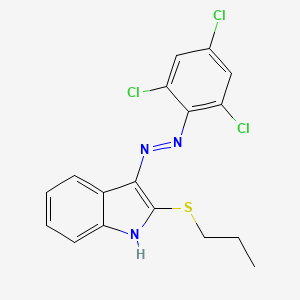

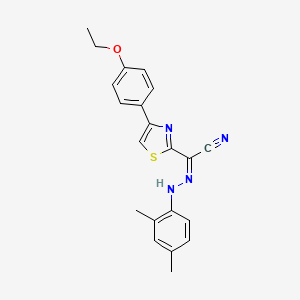
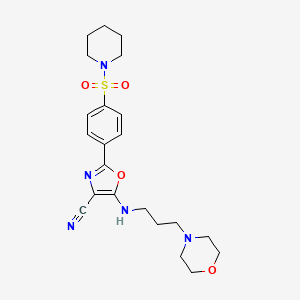
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2786087.png)